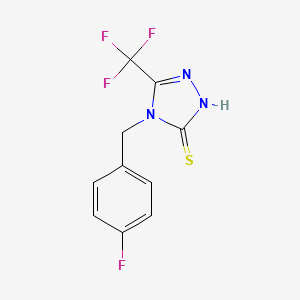

4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .

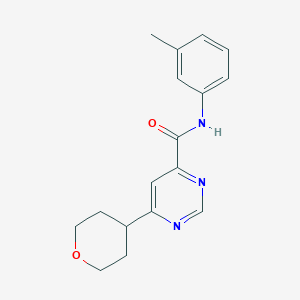

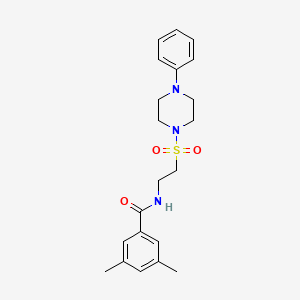

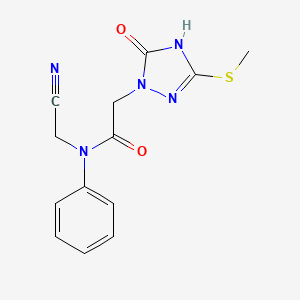

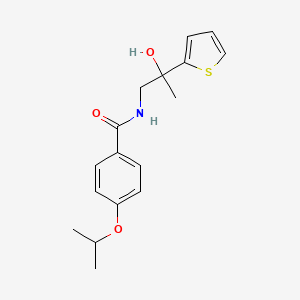

Molecular Structure Analysis

The molecular structure of this compound would include a triazole ring, a fluorobenzyl group, and a trifluoromethyl group. The presence of fluorine atoms could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance its stability and potentially its lipophilicity .Applications De Recherche Scientifique

Reactivity and Synthesis of Triazole Derivatives

Compounds with an open thiogroup, like 1,2,4-triazole-3-thione derivatives, exhibit significant antioxidant and antiradical activity. This class of compounds, due to the presence of a free SH-group, similar to biogenic amino acids such as cysteine, has shown positive impacts on biochemical processes in patients exposed to high doses of radiation. Recent research emphasizes the exploration of chemical transformations and the synthesis of new derivatives within this class for their potential pharmaceutical applications. The synthesis and pharmacological activity studies of these compounds have revealed new possibilities and opportunities, indicating the relevance of 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research (Kaplaushenko, 2019).

Biological Activities and Pharmaceutical Potential

The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, is known for its diverse biological activities. These compounds have been the focus of extensive research due to their potential as anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral agents, among others. The significant interest in developing new methods for the synthesis and biological evaluation of triazole derivatives highlights their importance in the preparation of new drugs. This research emphasizes the potential of triazole derivatives, such as 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, in the pharmaceutical industry (Ferreira et al., 2013).

Synthesis and Physico-Chemical Properties

The synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives have been a subject of interest due to their extensive applications in medicine, pharmacy, engineering, and agriculture. These compounds are recognized for their use in optical materials, photosensitizers, antioxidants, and corrosion inhibitors. The versatility of 1,2,4-triazole derivatives underscores their significance in various scientific fields, including the exploration of new molecules for advanced applications (Parchenko, 2019).

Fluoroalkylation in Aqueous Media

Fluoroalkylation, including trifluoromethylation, is crucial for introducing fluorine-containing functionalities into molecules, enhancing their physical, chemical, and biological properties. The development of environment-friendly fluoroalkylation reactions in water presents a new direction for green chemistry. This approach is essential for the synthesis of fluorinated or fluoroalkylated compounds, demonstrating the relevance of research into compounds like 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in the development of new pharmaceuticals and functional materials (Song et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methyl]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N3S/c11-7-3-1-6(2-4-7)5-17-8(10(12,13)14)15-16-9(17)18/h1-4H,5H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGLFSGQJCVXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NNC2=S)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)

![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)

![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)

![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)